Chloro(dicyclohexylphenylphosphine)gold
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Overview
Description
Chloro(dicyclohexylphenylphosphine)gold is an organometallic compound that features a gold atom coordinated to a chloro ligand and a dicyclohexylphenylphosphine ligand.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chloro(dicyclohexylphenylphosphine)gold typically involves the reaction of gold chloride with dicyclohexylphenylphosphine in an appropriate solvent. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The product is then purified through recrystallization or other suitable methods .
Industrial Production Methods
This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity on an industrial scale .
Chemical Reactions Analysis
Types of Reactions
Chloro(dicyclohexylphenylphosphine)gold undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro ligand can be replaced by other ligands, such as phosphines or amines, under appropriate conditions.
Oxidation and Reduction: The gold center can undergo oxidation and reduction reactions, which are crucial for its catalytic activity.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Phosphines: For substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with phosphines can yield various gold-phosphine complexes, while oxidation reactions can produce gold(III) species .
Scientific Research Applications
Chloro(dicyclohexylphenylphosphine)gold has several scientific research applications, including:
Catalysis: It is used as a catalyst in various organic reactions, including cross-coupling reactions and hydroamination.
Medicinal Chemistry: The compound has shown potential in the development of gold-based drugs for the treatment of diseases such as cancer and rheumatoid arthritis.
Coordination Chemistry: It serves as a model compound for studying the coordination behavior of gold complexes.
Mechanism of Action
The mechanism of action of chloro(dicyclohexylphenylphosphine)gold involves its interaction with various molecular targets. In medicinal applications, the gold center can interact with thiol-containing enzymes, leading to inhibition of their activity. This interaction is crucial for its anti-cancer and anti-inflammatory properties . The compound can also undergo redox reactions, which are essential for its catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to chloro(dicyclohexylphenylphosphine)gold include:
Chloro(triphenylphosphine)gold: Another gold-phosphine complex with similar coordination properties.
Chloro(dimethylsulfide)gold: A gold complex with a dimethylsulfide ligand instead of a phosphine.
Uniqueness
This compound is unique due to the presence of the bulky dicyclohexylphenylphosphine ligand, which can influence its reactivity and stability. This ligand provides steric protection to the gold center, making the compound more resistant to decomposition and enhancing its catalytic properties .
Properties
Molecular Formula |
C18H27AuClP |
---|---|
Molecular Weight |
506.8 g/mol |
IUPAC Name |
dicyclohexyl(phenyl)phosphane;gold(1+);chloride |
InChI |
InChI=1S/C18H27P.Au.ClH/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;/h1,4-5,10-11,17-18H,2-3,6-9,12-15H2;;1H/q;+1;/p-1 |
InChI Key |
KGRSPDHZEMUREN-UHFFFAOYSA-M |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)C3=CC=CC=C3.[Cl-].[Au+] |
Origin of Product |
United States |
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